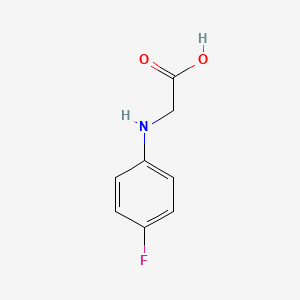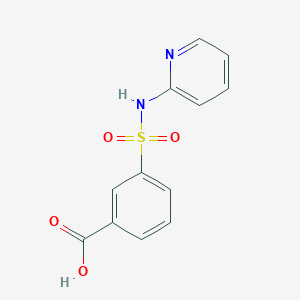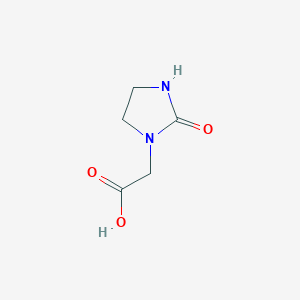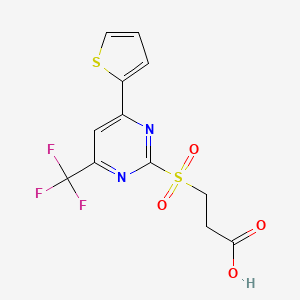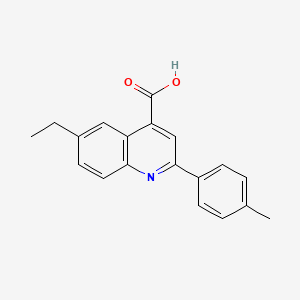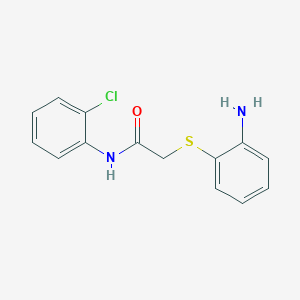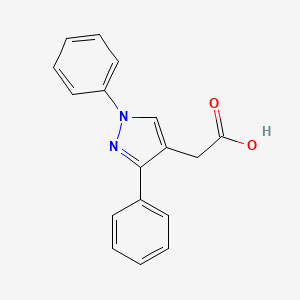
1,3-二苯基-1H-吡唑-4-乙酸
描述
1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is a heterocyclic compound featuring a pyrazole ring substituted with two phenyl groups at positions 1 and 3, and an acetic acid group at position 4
科学研究应用
1H-Pyrazole-4-acetic acid, 1,3-diphenyl- has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds and functional materials.
Medicine: It is explored for its potential as a pharmacophore in drug design and development.
Industry: The compound finds applications in the synthesis of agrochemicals, dyes, and polymers.
作用机制
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that compounds bearing nitrile functional groups, like 1h-pyrazole-4-acetic acid, 1,3-diphenyl-, are active pharmacophores . They can serve as a versatile precursor for the synthesis of various functional groups such as carbonyl compounds (carboxylic acids, aldehydes, ketones, amides, etc.), alcohols, amines, and important heterocycles .
Biochemical Pathways
It’s known that pyrazole derivatives can be extensively utilized in the synthesis of agrochemicals, active pharmaceutical ingredients, dyes, synthetic rubbers, herbicides, and polymers .
Result of Action
It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial activities . For example, some hydrazine-coupled pyrazoles have shown superior antipromastigote activity .
生化分析
Biochemical Properties
1H-Pyrazole-4-acetic acid, 1,3-diphenyl- plays a crucial role in several biochemical reactions. It is known to interact with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. By inhibiting these enzymes, 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties .
Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases. These interactions can modulate the activity of these proteins, leading to changes in cellular responses. For example, 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- has been shown to inhibit the activity of protein kinase C, a key regulator of cell proliferation and differentiation .
Cellular Effects
1H-Pyrazole-4-acetic acid, 1,3-diphenyl- exerts various effects on different types of cells and cellular processes. In immune cells, it can modulate the production of cytokines and chemokines, which are critical for the immune response. By inhibiting the production of these signaling molecules, 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- can reduce inflammation and immune cell activation .
In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating caspases and other pro-apoptotic proteins. This effect is particularly significant in cancer therapy, as it can help eliminate malignant cells while sparing normal cells . Furthermore, 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- can influence cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- involves several key interactions with biomolecules. One of the primary mechanisms is the inhibition of enzyme activity. For instance, by binding to the active site of cyclooxygenase, this compound prevents the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators .
Additionally, 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis . The compound’s ability to inhibit protein kinase C also contributes to its effects on cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can change over time, depending on factors such as concentration and exposure duration.
Long-term exposure to 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- has been associated with sustained inhibition of inflammatory responses and prolonged induction of apoptosis in cancer cells . These effects are particularly relevant for in vitro and in vivo studies, where the compound’s stability and long-term impact on cellular function are critical considerations.
Dosage Effects in Animal Models
The effects of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- in animal models can vary with different dosages. At low doses, the compound has been shown to exhibit anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve therapeutic benefits. Beyond this threshold, increasing the dosage can enhance the compound’s efficacy but also increase the risk of toxicity . These findings highlight the importance of optimizing dosage regimens to balance therapeutic effects and safety.
Metabolic Pathways
1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is involved in several metabolic pathways. It is primarily metabolized in the liver by enzymes such as cytochrome P450 . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- can be synthesized through a multi-step process. One common method involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This is followed by dehydration of the oxime using a catalytic amount of orthophosphoric acid to afford the desired pyrazole-4-carbonitrile . The reaction conditions typically involve heating the reaction mixture to 100°C and monitoring the progress using thin-layer chromatography .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, considering the cost-effectiveness and atom efficiency of the process .
化学反应分析
Types of Reactions: 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated pyrazoles, alkylated pyrazoles.
相似化合物的比较
- 1,3-Diphenyl-1H-pyrazole-4-carbonitrile
- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
- 3-(1,3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acid
Uniqueness: 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is unique due to the presence of the acetic acid group at position 4, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents .
属性
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16(21)11-14-12-19(15-9-5-2-6-10-15)18-17(14)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKGHLXNGWRSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CC(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368230 | |
| Record name | 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834317 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
40278-34-0 | |
| Record name | 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


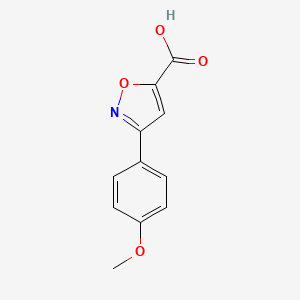
![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1299510.png)
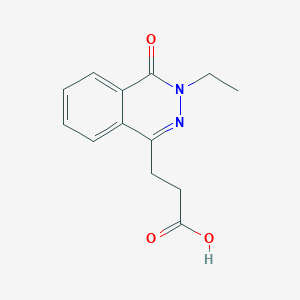
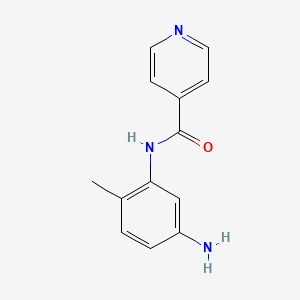
![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1299521.png)
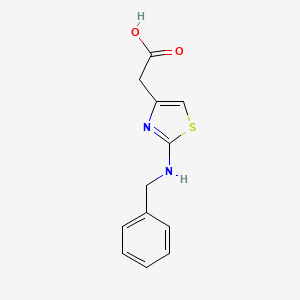
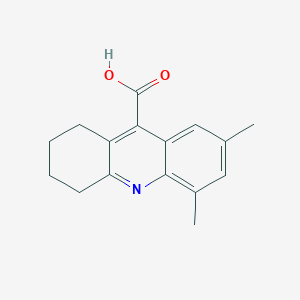
![5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B1299532.png)
